3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid
Overview
Description
3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitrophenyl group, a phenoxyacetyl group, and an amino propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid typically involves a multi-step process:
Acylation: The phenoxyacetyl group is introduced via an acylation reaction, where phenol reacts with acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the amide bond between the nitrophenyl group and the phenoxyacetyl group, typically using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitro-substituted carboxylic acids.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is investigated for its potential use in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The nitrophenyl group can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
3-(4-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid: Similar structure but with the nitro group in the para position.
3-(3-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid: Similar structure but with a phenylacetyl group instead of a phenoxyacetyl group.
3-(3-nitrophenyl)-3-[(benzoyl)amino]propanoic acid: Similar structure but with a benzoyl group instead of a phenoxyacetyl group.
Uniqueness
3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid is unique due to the presence of both the nitrophenyl and phenoxyacetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-nitrophenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-16(11-25-14-7-2-1-3-8-14)18-15(10-17(21)22)12-5-4-6-13(9-12)19(23)24/h1-9,15H,10-11H2,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHQYBLASGWIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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